Cas no 57927-98-7 (4-Methyl-3,5-dinitropyridine)
4-Methyl-3,5-dinitropyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 4-methyl-3,5-dinitro-
- 4-METHYL-3,5-DINITROPYRIDINE
- AKOS024260889
- 57927-98-7
- SCHEMBL1473281
- DTXSID30574022
- 4-Methyl-3,5-dinitropyridine
-
- MDL: MFCD20923476
- Inchi: 1S/C6H5N3O4/c1-4-5(8(10)11)2-7-3-6(4)9(12)13/h2-3H,1H3
- InChI Key: TWSPEQRWUUBWAJ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=NC=C(C=1C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 183.02805
- Monoisotopic Mass: 183.02800565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 105Ų
Experimental Properties
- PSA: 99.17
4-Methyl-3,5-dinitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M305193-1mg |
4-Methyl-3,5-dinitropyridine |
57927-98-7 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M305193-2mg |
4-Methyl-3,5-dinitropyridine |
57927-98-7 | 2mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M305193-10mg |
4-Methyl-3,5-dinitropyridine |
57927-98-7 | 10mg |
$ 80.00 | 2022-06-04 | ||
| Alichem | A029201369-250mg |
4-Methyl-3,5-dinitropyridine |
57927-98-7 | 95% | 250mg |
$235.40 | 2023-09-01 | |
| Alichem | A029201369-1g |
4-Methyl-3,5-dinitropyridine |
57927-98-7 | 95% | 1g |
$555.50 | 2023-09-01 | |
| eNovation Chemicals LLC | Y0978099-1g |
4-Methyl-3,5-dinitropyridine |
57927-98-7 | 95% | 1g |
$560 | 2023-09-02 | |
| eNovation Chemicals LLC | Y0978099-5g |
4-methyl-3,5-dinitropyridine |
57927-98-7 | 95% | 5g |
$2000 | 2025-02-27 | |
| eNovation Chemicals LLC | Y0978099-5g |
4-Methyl-3,5-dinitropyridine |
57927-98-7 | 95% | 5g |
$2000 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0978099-5g |
4-methyl-3,5-dinitropyridine |
57927-98-7 | 95% | 5g |
$2000 | 2025-02-27 |
4-Methyl-3,5-dinitropyridine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 4-Methyl-3,5-dinitropyridine
4-Methyl-3,5-dinitropyridine (CAS No. 57927-98-7): A Comprehensive Overview
4-Methyl-3,5-dinitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 57927-98-7, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic aromatic derivative has garnered attention due to its unique structural properties and potential applications in various scientific domains. The compound's molecular structure, featuring a pyridine core substituted with methyl and nitro groups at specific positions, imparts distinct reactivity and functionality that make it a valuable candidate for further exploration.
The< strong>nitrofunctional groups attached to the pyridine ring at the 3rd and 5th positions play a crucial role in determining the compound's chemical behavior. These nitro groups are electron-withdrawing, which influences the electronic properties of the molecule and enhances its reactivity in various chemical transformations. The presence of the methyl group at the 4th position further modulates these properties, contributing to a complex interplay of electronic and steric effects that are of great interest to researchers.
In recent years, 4-Methyl-3,5-dinitropyridine has been studied for its potential applications in pharmaceutical development. Its structural motif is reminiscent of several bioactive molecules, suggesting that it could serve as a precursor or intermediate in the synthesis of novel therapeutic agents. Specifically, researchers have explored its utility in the development of kinase inhibitors, which are critical in treating various forms of cancer and inflammatory diseases. The nitro groups provide handles for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.
Moreover, the compound has shown promise in materials science applications. Its ability to form stable complexes with metals and other small molecules makes it a candidate for use in catalysis and coordination chemistry. Recent studies have demonstrated its role as a ligand in transition metal-catalyzed reactions, where it enhances reaction efficiency and selectivity. This dual functionality as both a pharmaceutical intermediate and a materials science component underscores the versatility of 4-Methyl-3,5-dinitropyridine.
The synthesis of 4-Methyl-3,5-dinitropyridine is another area of active research. Given its structural complexity, multiple synthetic routes have been developed to achieve high yields and purity. One common approach involves the nitration of 4-methylpyridine using classical nitration methods, followed by purification steps to isolate the desired product. Advances in catalytic nitration techniques have also been employed to improve reaction conditions and reduce byproduct formation.
In terms of biological activity, preliminary studies have indicated that< strong>4-Methyl-3,5-dinitropyridine exhibits moderate cytotoxicity towards certain cancer cell lines. This property has prompted further investigation into its mechanism of action and potential therapeutic applications. Researchers are particularly interested in how the nitro groups interact with biological targets and whether they can be modified to enhance efficacy while minimizing toxicity. Such studies are crucial for translating laboratory findings into viable clinical candidates.
The compound's stability under various conditions is another important consideration. 4-Methyl-3,5-dinitropyridine has been found to be relatively stable under standard storage conditions but may degrade when exposed to strong acids or bases. This sensitivity necessitates careful handling and storage protocols to ensure sample integrity during research and development processes. Additionally, its solubility profile in common organic solvents has been characterized, providing valuable information for formulation development.
The environmental impact of< strong>4-Methyl-3,5-dinitropyridine is also a topic of interest. While not classified as hazardous or toxic under normal conditions, its behavior in aquatic environments needs further assessment. Studies on its biodegradability and potential ecological effects are ongoing to ensure that its use does not pose undue risks to environmental systems. Responsible handling practices and waste management strategies are essential to mitigate any potential environmental concerns.
In conclusion, 4-Methyl-3,5-dinitropyridine (CAS No. 57927-98-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation across multiple research areas. As our understanding of its properties continues to grow, so too will its applications in addressing complex scientific challenges. The ongoing research into its synthesis, biological activity, stability, and environmental impact underscores its importance as a subject of study in modern chemistry.
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